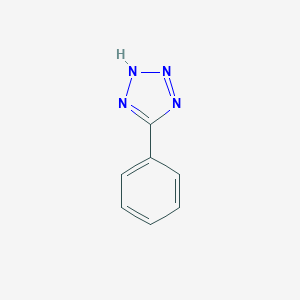

5-Phenyl-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUHZGHZWCEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044858 | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18039-42-4 | |

| Record name | 5-Phenyltetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-1H-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Phenyl-1H-tetrazole chemical and physical properties

An In-depth Technical Guide to 5-Phenyl-1H-tetrazole: Chemical and Physical Properties

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a phenyl group attached to a five-membered tetrazole ring.[1] It typically appears as a white to off-white crystalline powder.[1][2] This compound and its derivatives are significant in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to similar acidic properties and a planar structure.[3][4]

General and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₄ | [5][6][7] |

| Molecular Weight | 146.15 g/mol | [5][6][7][8] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 216 °C (decomposes) | [2][6][9] |

| Boiling Point | 330.5 ± 25.0 °C at 760 mmHg | [2][9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| pKa | 4.28 - 4.50 | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 1.65 | [9] |

| Flash Point | 161.3 °C | [2][9] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Very soluble | [5] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

The nuclear magnetic resonance (NMR) data provides detailed information about the carbon and hydrogen framework of the molecule.

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Source(s) |

| ¹H NMR | 17.45 (1H, broad), 7.99 (2H, d), 7.54 (3H, t) | [10] |

| ¹³C NMR | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 | [10] |

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. The formation from benzonitrile (B105546) is evidenced by the disappearance of the sharp C≡N stretching band and the appearance of an N-H stretching band.[11]

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 2919 | C-H stretch | [10] |

| 1601 | C=N stretch | [10] |

| 1457 | Aromatic C=C stretch | [10] |

| 1281 | Ring vibrations | [10] |

| 722 | C-H bend (aromatic) | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Technique | m/z | Source(s) |

| Electron Ionization (EI) | Exact Mass: 146.059250 | [7][9] |

| LC-ESI-QFT (MS2) | Precursor [M-H]⁻: 145.0519 | [12] |

Experimental Protocols

Synthesis of this compound

A widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097).[13][14]

Reaction: Benzonitrile + Sodium Azide → this compound

Catalyst: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is an effective and environmentally friendly catalyst for this reaction.[14]

Detailed Protocol:

-

To a solution of benzonitrile (1 mmol, 0.1031 g) in dimethyl sulfoxide (DMSO, 2 mL), add sodium azide (1 mmol, 0.0650 g) and copper(II) sulfate pentahydrate (2 mol%, 0.0050 g) with stirring at room temperature.[14]

-

Increase the reaction temperature to 140 °C and maintain for 1 hour.[14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

-

After the reaction is complete, cool the mixture to room temperature.[14]

-

Treat the mixture with 10 mL of 4 M HCl, followed by the addition of 10 mL of ethyl acetate (B1210297) (EtOAc).[14]

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[14]

-

Concentrate the solution to obtain the crude solid this compound.[14]

Characterization Workflow

After synthesis, the identity and purity of the resulting this compound must be confirmed.

Methodology:

-

Melting Point Determination: Measure the melting point of the crystalline product. A sharp melting point close to the literature value (216 °C) indicates high purity.[6][9]

-

Infrared (IR) Spectroscopy: Record the IR spectrum. Confirm the presence of key functional groups and the absence of the nitrile peak from the starting material.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.[10]

-

Mass Spectrometry (MS): Perform mass spectrometry to confirm the molecular weight of the compound.[7]

Applications in Drug Development

The tetrazole ring is a key structural motif in medicinal chemistry. This compound and its derivatives are building blocks for synthesizing compounds with a wide range of biological activities.[15][16] The tetrazole group's metabolic stability and its ability to act as a non-classical bioisostere for carboxylic acids make it valuable in drug design.[4]

Derivatives have been investigated for various therapeutic areas:

-

Anti-inflammatory: Certain tetrazole derivatives have shown potent anti-inflammatory activity.[3]

-

Anticancer: The 1H-tetrazole scaffold is of great interest for its anticancer properties, with some analogues acting as microtubule destabilizers.[17]

-

Anticonvulsant: Schiff bases derived from 5-phenyl tetrazole have been recommended for screening for anticonvulsant activity.[15]

References

- 1. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. This compound(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 5-フェニル-1H-テトラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]

- 8. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:18039-42-4 | Chemsrc [chemsrc.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. massbank.eu [massbank.eu]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenyl-1H-tetrazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Phenyl-1H-tetrazole is a key heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure features a phenyl group attached to a five-membered tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid functional group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This characteristic has made this compound and its derivatives valuable building blocks in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the IUPAC nomenclature, chemical structure, synthesis, and applications of this compound, with a focus on experimental details and quantitative data relevant to researchers and drug development professionals.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 5-phenyl-2H-tetrazole . However, it exists in tautomeric forms, with the proton located on different nitrogen atoms of the tetrazole ring. The this compound tautomer is commonly used and recognized.

Chemical Structure:

-

Molecular Formula: C₇H₆N₄

-

Molecular Weight: 146.15 g/mol

-

CAS Number: 18039-42-4

The structure consists of a planar, five-membered tetrazole ring composed of one carbon and four nitrogen atoms, with a phenyl group substituted at the 5-position.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between benzonitrile (B105546) and an azide (B81097) source, typically sodium azide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.

General Synthesis Pathway

The synthesis involves the reaction of benzonitrile with sodium azide in the presence of a catalyst and a suitable solvent. The reaction proceeds via a concerted cycloaddition mechanism to form the tetrazole ring.

Experimental Protocols

Synthesis using a Copper Sulfate (B86663) Catalyst[1]

This protocol describes the synthesis of this compound using copper(II) sulfate pentahydrate as a catalyst in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a solution of benzonitrile (1 mmol) in DMSO (5 mL), add sodium azide (1.1 mmol) and CuSO₄·5H₂O (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 140 °C and stir for the time specified in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water (20 mL).

-

Acidify the solution with 3N HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford the pure this compound.

Synthesis using a Nano-TiCl₄·SiO₂ Catalyst[2]

This method utilizes a heterogeneous catalyst, nano-TiCl₄·SiO₂, for the synthesis.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Nano-TiCl₄·SiO₂ catalyst

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Chloroform

-

Deionized water

Procedure:

-

Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).

-

Reflux the mixture for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the catalyst by filtration.

-

Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.

-

Wash the resulting white solid with cold chloroform.

-

Dry the product to obtain pure this compound.[1]

Data Presentation

Optimization of Reaction Conditions for Copper-Catalyzed Synthesis

The following table summarizes the optimization of various reaction parameters for the synthesis of this compound using a copper sulfate catalyst.[2]

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | 0 | 140 | 10 | 40 |

| 2 | DMF | 1 | 140 | 6 | 75 |

| 3 | DMF | 2 | 140 | 4 | 90 |

| 4 | DMF | 3 | 140 | 4 | 90 |

| 5 | Toluene | 2 | 110 | 10 | 30 |

| 6 | Acetonitrile | 2 | 80 | 10 | 25 |

| 7 | Ethanol | 2 | 80 | 10 | 20 |

| 8 | Water | 2 | 100 | 10 | 15 |

| 9 | NMP | 2 | 140 | 5 | 70 |

| 10 | Solvent-free | 2 | 140 | 10 | 50 |

| 11 | DMSO | 2 | 110 | 5 | 92 |

| 12 | DMSO | 2 | 120 | 4 | 92 |

| 13 | DMSO | 2 | 140 | 3 | 94 |

Biological Activity of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following table presents antioxidant activity data for selected pyrazole-tetrazole hybrid compounds.[3]

| Compound | Structure | Antioxidant Activity (IC₅₀, µg/mL) |

| 56 | 1-[(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 13.19 |

| 61 | 1-[(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 15.68 |

| 64 | 1-[(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)]-5-phenyl-1H-tetrazole | 16.14 |

| Ascorbic Acid (Standard) | - | 7.19 |

Applications in Drug Development

The tetrazole ring of this compound serves as a metabolically stable surrogate for a carboxylic acid group, a feature that has been extensively exploited in drug design. This bioisosteric replacement can lead to improved oral bioavailability and enhanced metabolic stability of drug candidates. Consequently, the this compound scaffold is a key component in a variety of pharmacologically active molecules.

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory activity.

-

Anticancer agents: The scaffold has been incorporated into novel compounds designed as microtubule destabilizers for cancer therapy.

-

Antihypertensive agents: The tetrazole moiety is a key feature in some angiotensin II receptor blockers.

-

Antimicrobial agents: Certain derivatives have been screened for their antibacterial and antifungal properties.

The versatility of the [3+2] cycloaddition reaction allows for the synthesis of a diverse library of 5-substituted-1H-tetrazoles, making it a valuable tool for lead optimization in drug discovery programs.

References

5-Phenyl-1H-tetrazole: A Bioisosteric Approach to Carboxylic Acid Acidity in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design. One of the most successful and widely employed bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides a comprehensive technical overview of the acidity of 5-Phenyl-1H-tetrazole, comparing it with carboxylic acids, and details the experimental methodologies used to determine these crucial physicochemical parameters.

Acidity and pKa: A Head-to-Head Comparison

The acidity of a functional group, quantified by its pKa value, is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. Both this compound and carboxylic acids are acidic moieties that are typically ionized at physiological pH. The pKa of this compound is remarkably similar to that of many common carboxylic acids, making it an effective mimic for biological interactions.

The acidity of the tetrazole proton is attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the resulting conjugate base through resonance. Similarly, the carboxylate anion is stabilized by resonance.

Below is a comparative summary of the pKa values for this compound and a range of representative carboxylic acids.

| Compound | Functional Group | pKa Value |

| This compound | Tetrazole | ~4.28 - 4.5[1][2] |

| Benzoic Acid | Carboxylic Acid | ~4.2[3] |

| Acetic Acid | Carboxylic Acid | ~4.76[3] |

| Formic Acid | Carboxylic Acid | ~3.77[3] |

| General Range | Carboxylic Acids | ~4.0 - 5.0 [4] |

The Role in Drug Design: A Bioisosteric Strategy

The substitution of a carboxylic acid with a this compound is a well-established strategy in drug discovery to enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance from the body. Tetrazoles, being more resistant to such metabolic transformations, can increase the in vivo half-life of a drug.[5][6]

A prominent example of this bioisosteric replacement is found in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. In many ARBs, a tetrazole moiety serves as a bioisostere for a carboxylic acid, playing a crucial role in binding to the AT1 receptor.

Caption: Simplified signaling pathway showing the action of Angiotensin Receptor Blockers (ARBs).

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for understanding the ionization state of a compound at a given pH. The two most common methods for pKa determination are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., this compound) of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a solution of a salt (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[8]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant (NaOH for an acidic sample) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[9] It is particularly useful for compounds with low solubility or for high-throughput screening.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the sample.

-

-

Spectral Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Conclusion

This compound serves as an excellent bioisostere for carboxylic acids due to its comparable acidity, which allows it to mimic the interactions of a carboxylate group with biological targets.[4] Its enhanced metabolic stability makes it a valuable functional group in the medicinal chemist's toolbox for optimizing the pharmacokinetic properties of drug candidates. The precise determination of the pKa values of both tetrazoles and carboxylic acids, through well-established methods like potentiometric titration and UV-Vis spectroscopy, is fundamental to the successful application of this bioisosteric strategy in drug discovery and development.

References

- 1. This compound(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. scispace.com [scispace.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

The Bioisosterism of 5-Phenyl-1H-tetrazole: A Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties, biological activity, and synthetic methodologies of 5-Phenyl-1H-tetrazole as a carboxylic acid bioisostere in drug design.

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize the pharmacological profile of a lead compound is a cornerstone of rational drug design. One of the most successful and widely employed examples of this strategy is the use of the 5-substituted-1H-tetrazole moiety as a bioisostere for the carboxylic acid group.[1][2][3] This in-depth technical guide provides a comprehensive overview of the bioisosterism of this compound, a key structural motif in numerous therapeutic agents. We will delve into a comparative analysis of its physicochemical properties versus its carboxylic acid analog, benzoic acid, detail experimental protocols for its synthesis and biological evaluation, and visualize its role in a critical signaling pathway.

Physicochemical Properties: A Tale of Two Acids

The rationale behind the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole lies in their remarkably similar physicochemical properties, particularly their acidity.[4] Both functional groups are planar and possess comparable pKa values, allowing them to engage in similar ionic and hydrogen bond interactions with biological targets.[5] However, subtle differences in their electronic distribution, lipophilicity, and metabolic stability can have profound impacts on a drug candidate's overall performance.[1][4]

The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the more localized charge on the carboxylate anion.[4][5] This seemingly minor difference can influence binding affinity and selectivity. Furthermore, the tetrazole group generally imparts greater metabolic stability. Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid systemic clearance.[4][6] The tetrazole moiety is significantly more resistant to such metabolic transformations, often resulting in an extended plasma half-life and improved oral bioavailability.[1][6]

Below is a table summarizing the key physicochemical properties of this compound and its carboxylic acid bioisostere, benzoic acid.

| Property | This compound | Benzoic Acid | Rationale for Comparison |

| Molecular Weight | 146.15 g/mol [7] | 122.12 g/mol [8] | The increased molecular weight of the tetrazole is a consideration in lead optimization. |

| pKa | ~4.2 - 4.9[9] | ~4.2[9] | Similar acidity is the fundamental basis for the bioisosteric replacement. |

| LogP (Octanol/Water) | 1.1[7] | 1.87[8] | Tetrazoles are generally considered more lipophilic than the corresponding carboxylic acids.[1] |

| Metabolic Stability | Generally high; resistant to glucuronidation and β-oxidation.[1][4] | Susceptible to glucuronidation and amino acid conjugation.[4] | Enhanced metabolic stability is a primary advantage of the tetrazole bioisostere. |

Case Study: Losartan and its Carboxylic Acid Metabolite

A classic example illustrating the benefits of the tetrazole-for-carboxylic-acid swap is the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. Losartan contains a 5-substituted tetrazole, while its active metabolite, EXP3174, possesses a carboxylic acid group. While both are potent AT1 receptor blockers, their pharmacokinetic profiles differ significantly, highlighting the impact of this bioisosteric substitution.

| Pharmacokinetic Parameter | Losartan (with Tetrazole) | EXP3174 (with Carboxylic Acid) |

| Plasma Clearance | 610 mL/min[10] | 47 mL/min[10] |

| Terminal Half-life | 2.1 hours[10] | 6.3 hours[10] |

| Oral Bioavailability | ~33%[10] | N/A (metabolite) |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) salt.[3][5][9] Below is a representative experimental protocol for the synthesis of this compound from benzonitrile (B105546) and sodium azide.

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl), 4 M

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a three-necked flask, add sodium azide (1.0 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.[9]

-

Increase the reaction temperature to 140 °C and maintain for 1 hour.[9]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 10 mL of 4 M HCl.[9]

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with distilled water (2 x 10 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound derivative) for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from transfected HEK293 cells)

-

[¹²⁵I]-Angiotensin II (radioligand)

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compound and unlabeled Angiotensin II in binding buffer.

-

In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of a saturating concentration of unlabeled Angiotensin II (for non-specific binding), or 25 µL of the test compound at various concentrations.

-

Add 50 µL of the radioligand ([¹²⁵I]-Angiotensin II) at a concentration near its Kd to all wells.

-

Add 100 µg of the AT1 receptor-containing cell membranes to each well.

-

Incubate the plate at 37°C for 1 hour with gentle agitation.[11]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Visualizing the Role in a Signaling Pathway: AT1 Receptor

This compound-containing drugs, such as losartan, primarily exert their therapeutic effects by blocking the Angiotensin II Type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, and fibrosis. The diagram below illustrates the major signaling pathways downstream of AT1 receptor activation.

Caption: Angiotensin II Type 1 Receptor Signaling Pathway.

The workflow for considering the use of a this compound as a carboxylic acid bioisostere in a drug discovery program is a multi-step process that involves careful evaluation of both the potential benefits and drawbacks.

Caption: Workflow for Considering a Tetrazole Bioisostere.

Conclusion

The bioisosteric replacement of a carboxylic acid with a this compound is a powerful and well-established strategy in drug discovery. This technical guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals. By understanding the subtle yet significant differences in physicochemical properties, leveraging robust synthetic and analytical protocols, and appreciating the impact on biological signaling, the this compound moiety can be effectively utilized to design safer and more efficacious medicines. The continued exploration of this privileged scaffold will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. benchchem.com [benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. ClinPGx [clinpgx.org]

- 11. academic.oup.com [academic.oup.com]

Spectroscopic data of 5-Phenyl-1H-tetrazole (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 17.45 | Broad (br) | 1H | N-H (Tetrazole ring) |

| 7.99 | Doublet (d) | 2H | Ortho-protons (Phenyl ring) |

| 7.54 | Triplet (t) | 3H | Meta- and Para-protons (Phenyl ring) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.93 | C (Tetrazole ring) |

| 131.84 | Para-C (Phenyl ring) |

| 129.78 | Meta-C (Phenyl ring) |

| 127.33 | Ortho-C (Phenyl ring) |

| 124.63 | Ipso-C (Phenyl ring) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1] Note: Specific assignments for all phenyl carbons can vary; the values 124.63 and 120.69 from the source are also associated with the phenyl ring carbons.[1] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 2919 | N-H Stretch |

| 1601 | C=N Stretch (Tetrazole ring) / C=C Stretch (Aromatic) |

| 1457 | C=C Stretch (Aromatic) |

| 1281 | Ring Vibration |

| 722 | C-H Out-of-plane Bending (Aromatic) |

| Sample Preparation: KBr Pellet[1] The appearance of a distinct N-H stretching band is a key indicator of the successful formation of the tetrazole ring from a nitrile precursor.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Method | Relative Intensity |

| 146.15 | [M]⁺ | EI | - |

| 145 | [M-H]⁻ | LC-ESI-QFT | - |

| 118 | [M-N₂]⁺ | EI | 100% |

| 91 | [C₆H₅N]⁺ | EI | 74.4% |

| 77 | [C₆H₅]⁺ | EI | 45.6% |

| M: Molecular Ion, EI: Electron Ionization, LC-ESI-QFT: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight[3][4][5][6] The molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol .[4][5][6] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of purified this compound was dissolved in 0.6-0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.0 ppm). The resulting solution was transferred into a 5 mm NMR tube.[7]

-

Instrumentation : ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.[1]

-

¹H NMR Acquisition Parameters :

-

Spectrometer Frequency : 400 MHz

-

Solvent : DMSO-d₆

-

Number of Scans : 16-64 (adjusted based on concentration)

-

Relaxation Delay : 1-2 seconds[7]

-

-

¹³C NMR Acquisition Parameters :

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : 1-2 mg of dry this compound was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a transparent pellet.[7]

-

Instrumentation : Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]

-

Data Acquisition : A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.[1][7]

Mass Spectrometry Protocol

-

Electron Ionization (EI) : The sample was introduced directly into the ion source. The mass spectrum was obtained using a standard electron ionization energy of 70 eV.[4]

-

Liquid Chromatography-Electrospray Ionization (LC-ESI-QFT) : The sample was analyzed using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-Flight mass spectrometer. The data presented corresponds to the negative ion mode, detecting the [M-H]⁻ species.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Introduction to Tautomerism in 5-Phenyl-Substituted Tetrazoles

An In-Depth Technical Guide to the Tautomeric Forms of 5-Phenyl-Substituted 1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomerism exhibited by 5-phenyl-substituted 1H-tetrazoles, a class of compounds of significant interest in medicinal chemistry. The unique structural features and physicochemical properties of these tautomers play a crucial role in their biological activity and application in drug design.

5-Substituted tetrazoles, including those with a phenyl group at the 5-position, are five-membered aromatic heterocyclic compounds containing one carbon and four nitrogen atoms.[1] They exhibit prototropic tautomerism, existing as an equilibrium between two primary forms: the 1H-tetrazole and the 2H-tetrazole tautomers.[2][3] A third, high-energy 5H tautomer is theoretically possible but has not been observed experimentally.[4]

The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, polarity, and hydrogen bonding capabilities. Consequently, understanding and controlling this tautomeric equilibrium is critical for drug development, as these properties govern molecular recognition and drug-receptor interactions.[5] The tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group in drug candidates, offering improved metabolic stability and pharmacokinetic profiles.[4][5]

The equilibrium between the 1H and 2H forms is dynamic and influenced by several factors:

-

Physical State: In the gas phase, the 2H-tautomer is generally more stable.[2]

-

Solvent: In solution, particularly in polar solvents, the more polar 1H-tautomer is the predominant form.[2][3][6]

-

Substituent Effects: The electronic nature of substituents on the phenyl ring can influence the relative stability of the tautomers.[3]

-

Intermolecular Interactions: Hydrogen bonding in the solid state often favors a specific tautomer.[3]

Tautomeric Equilibrium: A Quantitative Perspective

The relative populations of the 1H and 2H tautomers have been investigated using various experimental and computational methods. While the 1H form is generally favored in solution, the precise ratio is context-dependent.

| Compound | Conditions | Method | Tautomer Ratio (1H : 2H) | Reference |

| 5-Phenyl-1H-tetrazole | DMSO/H₂O Mixture (83/17) | ¹³C NMR Spectroscopy | 86 : 14 | [7] |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole | Gas Phase | DFT (B3LYP/6-311G(d,p)) | N1-H form is more stable | [8] |

| 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole | Gas Phase | DFT (B3LYP/6-311G(d,p)) | N1-H form is more stable | [8] |

| 5-substituted tetrazoles (general) | Aqueous medium | pKa and Dipole Moment Correlations | 1H tautomer is more abundant and more polar | [9] |

| 5-substituted tetrazoles (general) | Gas Phase | DFT/B3LYP/6-31G* | 2H-tautomer is generally more stable | [2][9] |

| 5-substituted tetrazoles (general) | Polar Solvents | Experimental & Computational | 1H tautomer predominates | [6] |

Experimental and Computational Protocols for Tautomer Characterization

The elucidation of the dominant tautomeric form of 5-phenyl-substituted tetrazoles relies on a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the two tautomers can often be distinguished on the NMR timescale.[1]

-

Methodology :

-

Sample Preparation : Dissolve the 5-phenyl-substituted tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition : Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer. For complex spectra, 2D techniques like HSQC and HMBC can be employed to aid in signal assignment.[10]

-

Spectral Analysis : The chemical shifts of the tetrazole ring atoms, particularly the carbon and nitrogen atoms, are sensitive to the position of the proton. The 1H and 2H tautomers will give rise to distinct sets of signals.

-

Quantification : The relative integration of signals corresponding to each tautomer allows for the determination of their population ratio in the given solvent and at a specific temperature.

-

-

Key Observations :

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen atom on the tetrazole ring.

-

Methodology :

-

Crystal Growth : Grow single crystals of the 5-phenyl-substituted tetrazole of suitable quality. This is often achieved by slow evaporation of a saturated solution.[13]

-

Data Collection : Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using X-ray radiation (e.g., CuKα).[13][14]

-

Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using direct methods or other phasing techniques. Refine the atomic positions and thermal parameters to obtain a final structural model.[15]

-

Tautomer Identification : The position of the proton on the tetrazole ring is determined from the electron density map, confirming the specific tautomer present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonds, can provide insight into the crystal packing and stabilization of the observed tautomer.[8]

-

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers in both the gas phase and solution.

-

Methodology :

-

Structure Generation : Build the 3D structures of both the 1H and 2H tautomers of the 5-phenyl-substituted tetrazole.

-

Geometry Optimization : Perform geometry optimization for each tautomer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6][8] This calculates the lowest energy conformation for each structure.

-

Energy Calculation : Calculate the single-point electronic energies of the optimized structures. Vibrational frequency calculations should also be performed to confirm that the structures are true minima on the potential energy surface and to obtain Gibbs free energies.

-

Solvent Effects : To model the solution phase, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Stability Analysis : Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower energy is predicted to be the more stable form under the specified conditions (gas phase or solution). The energy difference can be used to estimate the equilibrium constant.

-

Visualized Workflows and Equilibria

Diagrams generated using Graphviz provide a clear representation of the tautomeric relationship and the typical workflow for its characterization.

Caption: Tautomeric equilibrium of this compound.

Caption: Workflow for tautomer characterization.

Conclusion

The tautomerism of 5-phenyl-substituted 1H-tetrazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. The equilibrium between the 1H and 2H forms is delicately balanced and dependent on the molecule's environment. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a complete understanding and characterization of these tautomeric systems. For drug development professionals, this knowledge is paramount for designing molecules with optimal physicochemical properties and biological activity.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-Phenyltetrazole(18039-42-4) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability and bioisosteric relationship with the carboxylic acid group have cemented its role in the development of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of a key member of this class, 5-Phenyl-1H-tetrazole, offering detailed experimental protocols and a comparative analysis of synthetic methodologies.

From Serendipity to Staple: A Historical Overview

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this heterocyclic system.[1][2] However, the foundational method for the synthesis of the tetrazole ring, the [3+2] cycloaddition of an azide (B81097) with a nitrile, was established by Hantzsch and his collaborators in 1901.[1][3] Early syntheses often employed the highly toxic and explosive hydrazoic acid, posing significant safety risks.[1] A pivotal advancement came in 1958 when Finnegan and coworkers developed a safer and more practical route using inorganic sodium azide with ammonium (B1175870) chloride in dimethylformamide (DMF).[1] This modification significantly broadened the accessibility and utility of tetrazole synthesis.

The primary route to this compound involves the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between benzonitrile (B105546) and an azide source, most commonly sodium azide. The reaction mechanism has been a subject of debate, with evidence supporting both a concerted pericyclic pathway and a stepwise process involving a vinyl azide intermediate. The use of various catalysts has been extensively explored to improve reaction rates, yields, and overall efficiency, while also enabling milder reaction conditions.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound has evolved significantly, with a range of catalysts and reaction conditions being reported. The choice of method often depends on factors such as desired yield, reaction time, cost, safety considerations, and environmental impact.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | DMF | 100-125 | - | Moderate | [1] |

| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | Excellent | [4] |

| CoY Zeolite | DMF | 120 | 14 | High | [3] |

| Zinc Salts | Water | - | - | Broad Scope | [5] |

| Iodine | - | - | - | - | [5] |

| L-proline | - | - | Short | Excellent | [5] |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 95 | [1] |

| Al-MCM-41 (Microwave) | DMF | - | Short | 78 | [6] |

| H-Y (Microwave) | DMF | - | Short | 95 | [6] |

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound. This table summarizes the reaction conditions and yields for various catalytic systems used in the synthesis of this compound from benzonitrile and sodium azide.

Detailed Experimental Protocols

Method 1: Copper-Catalyzed Synthesis in DMSO

This protocol is based on the work of Akhlaghinia and Rezazadeh, which offers excellent yields and short reaction times.[4]

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl), 4 M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL), add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.

-

Increase the reaction temperature to 140 °C and maintain for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Treat the mixture with 10 mL of 4 M HCl and then extract with 10 mL of ethyl acetate.

-

Separate the organic layer, wash it with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid this compound.

-

The crude product can be further purified by recrystallization.

Method 2: Zinc-Catalyzed Synthesis in Water

This environmentally friendly method, developed by Demko and Sharpless, utilizes water as the solvent.[5]

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Zinc salt (e.g., ZnBr₂)

-

Water

Procedure:

-

Combine benzonitrile, sodium azide, and a catalytic amount of a zinc salt in water.

-

Heat the reaction mixture with stirring. The specific temperature and reaction time may vary depending on the substrate and the specific zinc salt used.

-

Monitor the reaction progress by TLC or other suitable analytical techniques.

-

Upon completion, cool the reaction mixture and work up as appropriate for the specific product. This may involve extraction with an organic solvent followed by purification.

Visualizing the Synthesis: Logical and Mechanistic Diagrams

To better understand the synthesis of this compound, the following diagrams illustrate the general workflow, the proposed reaction mechanism, and a decision-making framework for selecting a synthetic method.

References

Technical Guide: Physicochemical Properties of 5-Phenyl-1H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenyl-1H-tetrazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features, including the tetrazole ring, impart a range of physicochemical and biological properties. This document provides a concise summary of its core molecular properties, specifically its chemical formula and molecular weight, presented for the reference of researchers and developers in the pharmaceutical and chemical industries.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₄ | [1][2] |

| Molecular Weight | 146.15 g/mol | [1][2] |

| Monoisotopic Mass | 146.059246208 Da | [1] |

| CAS Number | 18039-42-4 |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

Caption: Logical flow from compound name to molecular formula and weight.

Experimental Protocols

This guide summarizes established data. For experimental determination of molecular weight, standard analytical techniques such as mass spectrometry (MS) would be employed. High-resolution mass spectrometry (HRMS) is typically used to determine the accurate mass, which can confirm the elemental composition.

Conclusion

The molecular formula (C₇H₆N₄) and molecular weight (146.15 g/mol ) of this compound are critical parameters for any research or development activity involving this compound.[1][2] This technical guide provides these core data points in a clear and accessible format for professionals in the field.

References

Solubility Profile of 5-Phenyl-1H-tetrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Phenyl-1H-tetrazole in a range of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and material science. This document compiles available data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in thirteen different organic solvents at temperatures ranging from 283.15 K to 318.15 K.[1] The following tables summarize the mole fraction solubility (x) of this compound in these solvents. The data is sourced from the study by Chen et al. (2017), which utilized the isothermal saturation method.[1]

Table 1: Solubility of this compound in Various Organic Solvents (283.15 K to 318.15 K)

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol (B129727) | 283.15 - 318.15 | Data not available in snippets |

| Ethanol | 283.15 - 318.15 | Data not available in snippets |

| n-Propanol | 283.15 - 318.15 | Data not available in snippets |

| Isopropanol (B130326) | 283.15 - 318.15 | Data not available in snippets |

| Acetone (B3395972) | 283.15 - 318.15 | Data not available in snippets |

| 2-Butanone | 283.15 - 318.15 | Data not available in snippets |

| Acetonitrile (B52724) | 283.15 - 318.15 | Data not available in snippets |

| Ethyl Acetate (B1210297) | 283.15 - 318.15 | Data not available in snippets |

| Toluene (B28343) | 283.15 - 318.15 | Data not available in snippets |

| 1,4-Dioxane (B91453) | 283.15 - 318.15 | Data not available in snippets |

| Cyclohexane | 283.15 - 318.15 | Data not available in snippets |

| Dimethyl Sulfoxide (DMSO) | 283.15 - 318.15 | Data not available in snippets |

| N,N-Dimethylformamide (DMF) | 283.15 - 318.15 | Data not available in snippets |

Note: While the specific mole fraction solubility values were not available in the publicly accessible snippets of the cited research, the study by Chen et al. (2017) reports that the solubility of this compound increases with increasing temperature in all tested solvents.[1] The general order of solubility in the different mono-solvents at a given temperature was found to be: DMSO > DMF > acetone > methanol > (ethanol, 2-butanone) > isopropanol > n-propanol > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > cyclohexane.[1]

Experimental Protocol: Isothermal Saturation Method

The determination of the solubility data presented above was achieved using the isothermal saturation method.[1] This is a widely accepted and robust technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatic shaker or magnetic stirrer with a heating/cooling jacket

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a jacketed glass vessel or a screw-cap vial). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is placed in a thermostatic shaker or on a magnetic stirrer with a temperature-controlled jacket. The mixture is agitated at a constant, predefined temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle for a period to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. HPLC is a common and accurate method for this purpose. A pre-established calibration curve for this compound is used to quantify the concentration.

-

Data Recording: The determined concentration is recorded as the solubility of this compound in that specific solvent at the given temperature. The experiment is typically repeated at different temperatures to obtain a solubility curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in a variety of organic solvents. The provided data, although qualitative in the absence of the full dataset, indicates a clear trend of increasing solubility with temperature. The detailed experimental protocol for the isothermal saturation method offers a robust framework for researchers seeking to reproduce or expand upon these findings. The visualized workflow provides a clear and concise overview of the experimental process. For precise quantitative data, consulting the original research article by Chen et al. (2017) is recommended. This information is invaluable for the rational design of crystallization processes, formulation development, and synthetic reaction optimization involving this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Phenyl-1H-tetrazole

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5-Phenyl-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, experimental protocols for its synthesis and crystal growth, and insights into its potential biological mechanism of action.

Crystal Structure and Molecular Geometry

The solid-state architecture of this compound has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic crystal system. The fundamental crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237392, provides a precise three-dimensional map of the molecule.

The asymmetric unit of this compound contains one molecule. The phenyl and tetrazole rings are not coplanar, exhibiting a significant dihedral angle between them. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···N interactions, which link the molecules into chains.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 237392 |

| Empirical Formula | C₇H₆N₄ |

| Formula Weight | 146.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.835(2) |

| b (Å) | 10.485(4) |

| c (Å) | 11.668(4) |

| β (°) | 100.89(3) |

| Volume (ų) | 700.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.385 |

| Absorption Coeff. (mm⁻¹) | 0.095 |

| F(000) | 304 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | 1.366(3) |

| N2-N3 | 1.288(3) |

| N3-N4 | 1.365(3) |

| N4-C7 | 1.332(3) |

| C7-N1 | 1.341(3) |

| C7-C1 | 1.468(3) |

| N4-C7-N1 | 109.1(2) |

| N2-N1-C7 | 105.9(2) |

| N3-N2-N1 | 109.8(2) |

| N2-N3-N4 | 105.8(2) |

| C7-N4-N3 | 109.4(2) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between benzonitrile (B105546) and sodium azide.[1]

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium (B1175870) Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Absolute Ethanol (B145695)

Procedure:

-

In a round-bottom flask, dissolve benzonitrile, sodium azide, and ammonium chloride in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 120°C and stir for 7 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to a pH of 2.

-

Filter the resulting precipitate, wash thoroughly with water, and then with cold ethanol.

-

The crude product is then purified by recrystallization from absolute ethanol to yield pure this compound.[2]

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.

Materials:

-

Purified this compound

-

Suitable solvent (e.g., Ethanol, Methanol, or a mixture of solvents like Dichloromethane/Petroleum Ether)

Procedure:

-

Prepare a saturated or nearly saturated solution of purified this compound in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the warm solution through a clean, fine-pored filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Transfer the filtered solution to a clean crystallization dish or vial.

-

Cover the container in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.

-

Place the container in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to a week, during which time single crystals should form.

Potential Biological Signaling Pathway: Induction of Apoptosis

Derivatives of 5-substituted-1H-tetrazole have demonstrated significant potential as anticancer agents, with a proposed mechanism of action involving the induction of apoptosis, or programmed cell death.[3] The intrinsic (mitochondrial) pathway of apoptosis is a key target for these compounds. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The proposed mechanism suggests that certain 5-substituted-1H-tetrazole derivatives can modulate the balance of these proteins, leading to the activation of the apoptotic cascade.

Figure 1: Proposed intrinsic apoptosis pathway induced by 5-substituted-1H-tetrazole derivatives.

Experimental Workflow

The overall process from synthesis to structural and biological evaluation follows a logical progression.

References

An In-depth Technical Guide to the Safe Handling of 5-Phenyl-1H-tetrazole

Abstract: This technical guide provides comprehensive health and safety information for the handling of 5-Phenyl-1H-tetrazole (CAS No: 18039-42-4). It is intended for laboratory personnel, researchers, and professionals in the drug development sector who may work with this compound. This document outlines the known hazards, exposure control measures, and emergency procedures, and summarizes key toxicological and physical data. Detailed descriptions of standard experimental protocols for toxicity assessment are also provided to offer a complete safety profile.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its stability and reactivity are critical considerations for safe handling and storage. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18039-42-4 | |

| EC Number | 241-950-8 | |

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 215-216 °C (with decomposition) | |

| Boiling Point | 330.5 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 161.3 °C | [2] |

| Solubility | Very soluble in water; Soluble in DMSO and slightly in Methanol | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial for handlers to be fully aware of its potential health effects and physical hazards.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Solids | 1 / 2 | H228: Flammable solid |

Note: The classification for Flammable Solids may vary between suppliers.

Hazard Pictograms:

Signal Word: Warning or Danger [5][6]

Key Hazards:

-

Health Hazards: Harmful if ingested, causing potential gastrointestinal distress.[3] It is an irritant to the skin, eyes, and respiratory system upon direct contact or inhalation.[6]

-

Physical Hazards: It is a flammable solid and may burn fiercely.[7] There is a risk of explosion if the material is heated under confinement.[8] High-nitrogen compounds like tetrazoles can be unstable or explosive.[9]

The logical relationship between the compound's properties and the necessary safety precautions is outlined in the diagram below.

Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The toxicological data available are primarily from acute studies in animal models.

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 1901 mg/kg | [2][8] |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 890 mg/kg | [7] |

Symptoms of Exposure:

-

Ingestion: Harmful, may cause irritation of the digestive tract.[3]

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: Causes skin irritation, characterized by redness and discomfort.[6]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[6]

To date, no specific signaling pathways for the toxicity of this compound have been detailed in the scientific literature. The observed irritation is likely due to direct chemical interaction and damage to epithelial tissues. No data is available regarding chronic toxicity, carcinogenicity, or reproductive effects.[7][8]

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.

Acute Oral Toxicity (Ref: OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3] Although now superseded by alternative methods (OECD 420, 423, 425) that use fewer animals, the principles remain relevant for interpreting existing LD₅₀ data.[10][11]

Methodology Outline:

-

Test Animals: Healthy, young adult rats (the preferred species) are acclimatized to laboratory conditions for at least 5 days.[3]

-

Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[3]

-

Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.[3]

-

Administration: Animals are fasted overnight before dosing. The substance is administered in a single dose by gavage. At least 5 rodents per dose level are used.[3]

-

Dose Levels: Several groups of animals are dosed at different levels to observe a range of toxic effects and mortality.[3]

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, lethargy), and changes in body weight for up to 14 days.[3]

-

Pathology: A gross necropsy is performed on all animals to identify any pathological changes.[3]

-

Data Analysis: The LD₅₀ value is calculated statistically from the dose-response data.[3]

Acute Dermal Irritation (Ref: OECD Guideline 404)

This test determines the potential for a substance to produce reversible inflammatory changes to the skin.[12][13]

Methodology Outline:

-

Test Animals: The albino rabbit is the recommended species.[12]

-

Preparation: The day before the test, the animal's back is clipped free of fur.

-